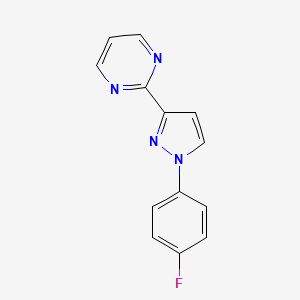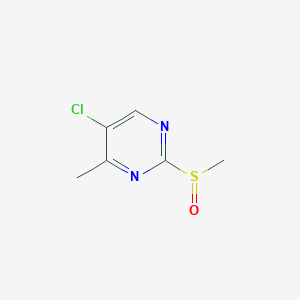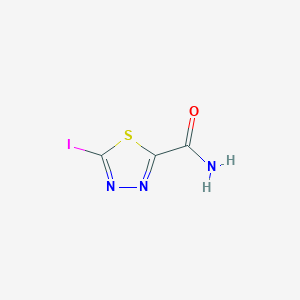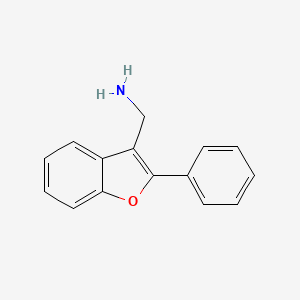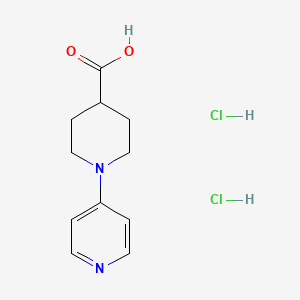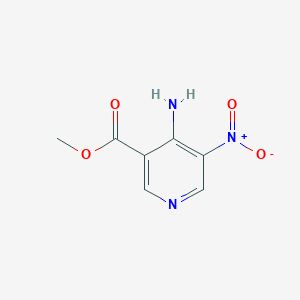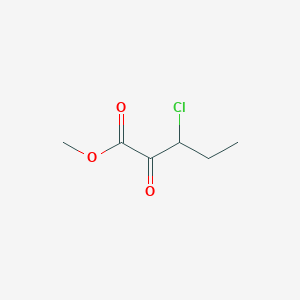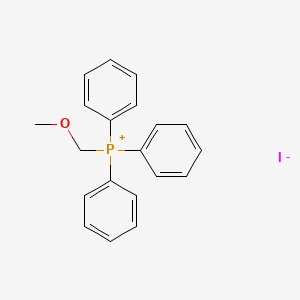![molecular formula C10H10N4O3S2 B13658244 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid is a nitrogen and sulfur-containing heterocyclic compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two thiazole rings and an amino group, making it a valuable molecule for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid involves several steps:
Esterification Reaction: Reacting (2-Aminothiazole-4-yl)acetic acid with ethanol to form an ester intermediate.
Amino Protection: Reacting the ester intermediate with t-butyloxycarboryl to generate another intermediate.
Amide Condensation Reaction: Condensing the two intermediates using a condensing agent to form a new intermediate.
Deprotection Reaction: Removing the ester and t-butyloxycarboryl groups using trifluoroacetic acid to obtain the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective and to achieve high yield rates, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The amino and thiazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler compound with a single thiazole ring and an amino group.
2-Amino-4-thiazoleacetic acid: A related compound with similar structural features but different functional groups
Uniqueness
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid is unique due to its dual thiazole rings and specific functional groups, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H10N4O3S2 |
|---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H10N4O3S2/c11-9-12-5(3-18-9)1-7(15)14-10-13-6(4-19-10)2-8(16)17/h3-4H,1-2H2,(H2,11,12)(H,16,17)(H,13,14,15) |
InChI-Schlüssel |
BWQNIGDPLBVJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(S1)N)CC(=O)NC2=NC(=CS2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


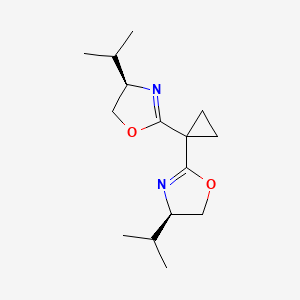
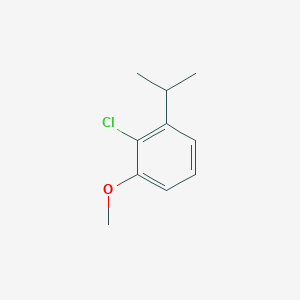
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)

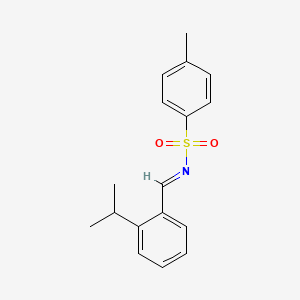
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
